molecular formula C13H15N3OS B295898 4-isopropyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

4-isopropyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B295898
M. Wt: 261.34 g/mol
InChI Key: WPINUAOBDGBWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2005 by researchers at the University of Dundee, UK, and has since been the subject of numerous scientific studies.

Mechanism of Action

4-isopropyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide works by binding to the IKK-β kinase subunit of the IKK complex, which is responsible for activating NF-κB. By binding to this subunit, this compound prevents the activation of NF-κB and reduces the expression of genes involved in inflammation and cell growth. This leads to a reduction in inflammation and the suppression of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting NF-κB, it has been found to reduce the production of cytokines, which are proteins involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-isopropyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is its specificity for the IKK-β kinase subunit. This means that it can selectively inhibit NF-κB without affecting other signaling pathways. It also has a low toxicity profile, making it suitable for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-isopropyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of research is the development of new formulations of this compound that improve its solubility and bioavailability. Finally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its specificity for the IKK-β kinase subunit and low toxicity profile make it suitable for use in lab experiments. However, further research is needed to explore its full potential and to develop new formulations that improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-isopropyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves a series of chemical reactions that start with the reaction of 4-isopropylaniline with thionyl chloride to produce 4-isopropylchlorobenzene. This is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to produce this compound. The final product is purified using column chromatography to obtain a white crystalline powder with a purity of over 98%.

Scientific Research Applications

4-isopropyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have potential therapeutic applications in a variety of diseases and conditions, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response and inflammation. By inhibiting NF-κB, this compound can reduce inflammation and suppress the growth of cancer cells.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C13H15N3OS/c1-8(2)10-4-6-11(7-5-10)12(17)14-13-16-15-9(3)18-13/h4-8H,1-3H3,(H,14,16,17)

InChI Key

WPINUAOBDGBWMO-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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